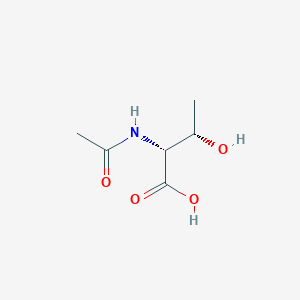

D-Threonine, N-acetyl-

描述

D-Threonine, N-acetyl-: is a derivative of the amino acid threonine Threonine is an essential amino acid, meaning it must be obtained through the diet as the human body cannot synthesize it

准备方法

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: D-Threonine, N-acetyl- can be synthesized through the acetylation of D-threonine. This involves reacting D-threonine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Enzymatic Synthesis: Enzymatic methods can also be employed, where specific enzymes catalyze the acetylation of D-threonine.

Industrial Production Methods: Industrial production of D-Threonine, N-acetyl- often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

化学反应分析

Types of Reactions:

Oxidation: D-Threonine, N-acetyl- can undergo oxidation reactions, where the hydroxyl group is oxidized to form a ketone or aldehyde.

Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Ammonia, amines, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Regeneration of the hydroxyl group.

Substitution: Formation of various substituted threonine derivatives.

科学研究应用

Chemistry

- Chiral Building Block : D-Threonine, N-acetyl- serves as a chiral building block in organic synthesis. Its unique stereochemistry allows it to be utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions such as oxidation, reduction, and substitution enhances its utility in synthetic chemistry.

Biology

- Protein Engineering : This compound is significant in protein engineering studies. The acetylation of amino acids like D-threonine can influence protein structure and function. Research indicates that N-terminal acetylation is a common post-translational modification affecting protein stability and interactions; approximately 85% of human proteins exhibit this modification. D-Threonine, N-acetyl- can be produced from acetylated threonine residues during proteolysis, highlighting its role in cellular processes.

Drug Development

- Therapeutic Potential : D-Threonine, N-acetyl- is investigated for its potential as a precursor in drug synthesis. It may also serve as a component in peptide-based drugs due to its enhanced stability and bioavailability compared to non-acetylated forms. Studies have explored its interactions with proteins and other biomolecules, suggesting that N-acetylation alters binding affinities and may influence metabolic pathways related to amino acid metabolism.

Antibacterial Studies

- Some research has focused on the antibacterial properties of N-acetyl-D-threonine. For instance, it has been used as a model molecule to study protein folding and assess its potential as an antibacterial agent against certain pathogens .

Biocatalysis

- In industrial settings, D-Threonine, N-acetyl- can be utilized in biocatalytic processes due to its stability and reactivity. The compound's ability to participate in enzymatic reactions makes it valuable for producing various biochemicals efficiently.

Study on Protein Folding

Research has utilized D-Threonine, N-acetyl- as a model molecule for understanding protein folding mechanisms. The findings suggest that acetylation significantly impacts the stability and functionality of proteins across various biological systems.

Investigating Antibacterial Properties

In another study involving Staphylococcus aureus, the presence of D-threonine was shown to influence methicillin resistance. High concentrations of D-threonine allowed bacterial growth even under antibiotic pressure, indicating potential applications for modifying antibiotic resistance profiles through amino acid manipulation .

作用机制

Molecular Targets and Pathways: D-Threonine, N-acetyl- exerts its effects primarily through its interaction with enzymes and proteins. The acetylation of the amino group can influence the compound’s binding affinity and specificity for various molecular targets. This modification can alter the compound’s metabolic pathways and its role in biochemical processes .

相似化合物的比较

L-Threonine: An essential amino acid with similar structural features but different stereochemistry.

D-Serine: Another D-amino acid with a hydroxyl group, used in similar biochemical applications.

N-Acetyl-L-Threonine: The L-enantiomer of N-acetylated threonine, with different biological properties.

Uniqueness: Its use as a chiral building block and its role in protein engineering highlight its versatility and importance in scientific research .

生物活性

D-Threonine, N-acetyl- (N-acetylthreonine) is an N-acylated derivative of the amino acid threonine. This compound has garnered attention due to its biological significance and potential therapeutic applications. Understanding its biological activity involves exploring its synthesis, metabolism, and physiological roles.

Chemical Structure and Synthesis

N-acetylthreonine belongs to the class of N-acyl-alpha amino acids, characterized by an acyl group attached to the nitrogen atom of the amino acid. It can be synthesized through enzymatic processes involving N-acetyltransferases or through chemical methods. The primary pathways for its production include:

- Enzymatic N-acetylation : Catalyzed by N-acetyltransferases (NATs), which are prevalent in eukaryotic organisms.

- Proteolytic degradation : It can also be released from peptides during proteolysis by specific hydrolases .

1. Protein Modification

N-terminal acetylation is a common post-translational modification that affects protein stability and function. Approximately 85% of human proteins undergo this modification, influencing their interactions and degradation rates . N-acetylthreonine is involved in these processes as it can be produced from acetylated threonine residues in proteins.

2. Role in Metabolism

N-acetylthreonine is implicated in various metabolic pathways. It has been identified as a uremic toxin when present in elevated levels, potentially leading to kidney damage and other health issues if not adequately cleared from the body .

3. Nutritional Aspects

As a dietary constituent, N-acetylthreonine has been detected in various foods at low concentrations (<1 μg/g). Its presence in the human diet suggests potential nutritional benefits, although the exact implications require further investigation .

Study on Acetylated Amino Acids

A study highlighted that individuals with aminoacylase I deficiency exhibit elevated levels of N-acetylthreonine. This genetic disorder is linked to neurological symptoms like convulsions and hearing loss, emphasizing the importance of proper metabolism of acetylated amino acids .

Metabolic Pathway Analysis

Research indicates that excessive accumulation of N-acetylthreonine can lead to adverse effects on kidney function and cardiovascular health. This has been associated with its classification as a uremic toxin, necessitating further exploration into its metabolic pathways and clearance mechanisms .

Tables

| Property | Details |

|---|---|

| Chemical Formula | C₄H₉NO₃ |

| Molecular Weight | 117.12 g/mol |

| Biological Role | Protein modification, metabolic processes |

| Toxicity Level | Considered a uremic toxin at high concentrations |

| Condition | Effect |

|---|---|

| Aminoacylase I Deficiency | Increased levels of N-acetylthreonine |

| Elevated Serum Levels | Potential kidney damage and neurological deficits |

属性

IUPAC Name |

(2R,3S)-2-acetamido-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXUVCGOLSNLQ-WVZVXSGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453757 | |

| Record name | D-Threonine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197302-88-8 | |

| Record name | D-Threonine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。